2-methoxy-4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}phenol
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Overview
Description
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxy-methoxybenzaldehyde moiety linked to a phenyl-triazolo-pyridazinyl hydrazone structure, which contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-phenyl-1,2,4-triazolo[4,3-b]pyridazine-6-yl hydrazine under controlled conditions. The reaction is often carried out in the presence of an acid catalyst and a suitable solvent such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography techniques .
Chemical Reactions Analysis
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Scientific Research Applications
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE can be compared with other similar compounds, such as:
- 4-HYDROXY-3-METHOXYBENZALDEHYDE (6-OXO-3-(4-(PENTYLOXY)PHENYL)-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZONE
- 4-HYDROXY-3-METHOXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE
- 4-HYDROXY-3-METHOXYBENZALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE
Properties
Molecular Formula |
C19H16N6O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C19H16N6O2/c1-27-16-11-13(7-8-15(16)26)12-20-21-17-9-10-18-22-23-19(25(18)24-17)14-5-3-2-4-6-14/h2-12,26H,1H3,(H,21,24)/b20-12+ |
InChI Key |
PZTOKVRPRAYXBI-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)O |
Origin of Product |
United States |
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